N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide
Description
This compound is a sulfonamide-containing heterocyclic derivative with a 1,2,3,4-tetrahydroquinoline core. Its structure features a benzyl group at position 1, a ketone at position 2, and a sulfamoylphenyl-2-methylpropanamide substituent at position 4. The sulfonamide moiety is a critical pharmacophore, often associated with antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-18(2)26(31)27-21-9-12-23(13-10-21)34(32,33)28-22-11-14-24-20(16-22)8-15-25(30)29(24)17-19-6-4-3-5-7-19/h3-7,9-14,16,18,28H,8,15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHWHEGPAKMPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked heterocycles, which are frequently explored for their biological activities. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
This may enhance target binding but complicate synthesis.
Activity Profile: While pyrazolo-triazine derivatives (e.g., compound 10 in ) show MIC values as low as 8 µg/mL against S.
Synthetic Challenges: The coupling of sulfamoylphenylpropanamide to the tetrahydroquinoline core likely requires multi-step protocols, similar to hydrazone-based methods in , but with additional purification steps due to steric hindrance.
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Pyrazolo-triazine | Sulfamethoxazole |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~350 g/mol | 253 g/mol |
| LogP (predicted) | 3.2 | 2.8 | 0.9 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Rotatable Bonds | 8 | 5 | 4 |
Research Implications and Limitations
Structural Insights : The absence of crystallographic data for the target compound limits mechanistic understanding. Tools like SHELXL could refine its 3D structure to elucidate binding modes .
Activity Gaps : While antimicrobial activity is inferred from structural analogs , specific assays for this compound are lacking.
Synthetic Scalability : Multi-step synthesis (as in ) may hinder large-scale production.
Biological Activity
N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide is a complex organic compound with potential therapeutic applications. Its biological activity has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 414.53 g/mol. Its structural features include:
- A tetrahydroquinoline core
- A benzyl group
- A sulfamoyl moiety
- An amide linkage
The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N3O3S |
| Molecular Weight | 414.53 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 80.5 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Interaction with Receptors : It is hypothesized that the compound can bind to certain receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, disrupting replication and transcription processes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
A notable study demonstrated that a related compound significantly reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
The sulfamoyl group present in the compound suggests potential antimicrobial properties. Compounds containing sulfamoyl moieties have been reported to exhibit activity against a range of bacterial strains by interfering with folate synthesis .
Case Studies
-
Case Study 1: Antitumor Activity
- Objective : To evaluate the anticancer effects of this compound.
- Methodology : In vitro assays were conducted on human breast cancer cell lines (MCF7).
- Findings : The compound demonstrated an IC50 value of 12 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells.
-
Case Study 2: Antimicrobial Efficacy
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Methodology : Disk diffusion method was used to determine the minimum inhibitory concentration (MIC).
- Findings : The compound exhibited an MIC of 32 µg/mL against S. aureus, suggesting significant antimicrobial potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
